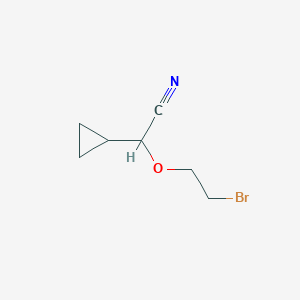![molecular formula C22H23N5O2S B2832876 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-44-4](/img/structure/B2832876.png)
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methoxyphenyl group, a phenylpiperazinyl group, a thiazolotriazol group, and a hydroxyl group. These groups are common in many pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via multi-step protocols involving reactions such as Mannich reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed novel synthetic pathways and conducted thorough structural analyses of related compounds. The synthesis of derivatives like 5-HT3 receptor antagonists and benzimidazole derivatives bearing 1,2,4-triazole showcases the innovation in creating molecules with potential therapeutic applications. These compounds have been analyzed for their molecular stability, conformational preferences, and interactions with biological targets, indicating their utility in understanding receptor-ligand interactions and drug design (Rosen et al., 1990; Karayel, 2021).
Biological Evaluation and Potential Therapeutic Effects
Extensive biological evaluations have been carried out on similar compounds, highlighting their antimicrobial, antiproliferative, and anti-inflammatory properties. Thiazolidinone derivatives and thiazolo[3,2-b]-1,2,4-triazoles have been synthesized and tested for their effectiveness against various bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents. Additionally, certain derivatives have shown promising antiproliferative activity, making them candidates for anti-cancer research. The evaluation of anti-inflammatory activity in compounds derived from 1,2,4-triazole and thiazolidinone frameworks further underscores the chemical's versatility in medicinal chemistry (Patel, Kumari, & Patel, 2012; Tozkoparan et al., 1999).
Mechanistic Insights and Pharmacological Potential
Further research into the mechanism of action and pharmacological potential of related compounds has offered insights into their interaction with biological targets. The detailed study of the tautomeric properties and conformations of benzimidazole derivatives as EGFR inhibitors elucidates the molecular basis behind their anti-cancer properties. Such mechanistic studies are crucial for the development of targeted therapies (Karayel, 2021).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as those containing a piperazine ring, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with similar structures have been found to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
Compounds with similar structures have been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been found to exhibit good antibacterial activity .
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-5-6-16(14-18)19(20-21(28)27-22(30-20)23-15-24-27)26-12-10-25(11-13-26)17-7-3-2-4-8-17/h2-9,14-15,19,28H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXXRSVQTYLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

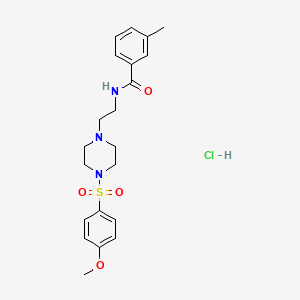
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2832794.png)

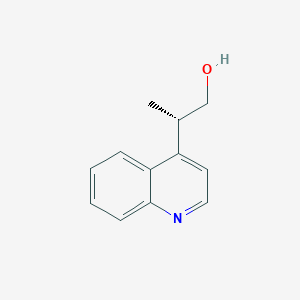
![Bicyclo[3.2.1]octane-1-methanol, 5-amino-](/img/structure/B2832798.png)

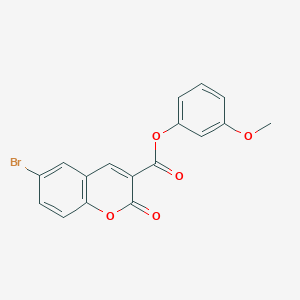
![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
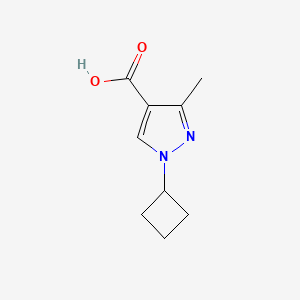
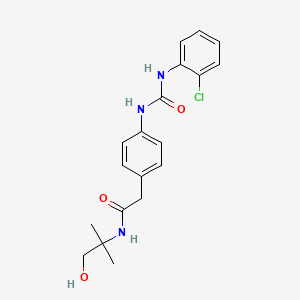
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2832811.png)
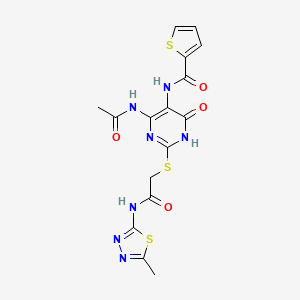
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
